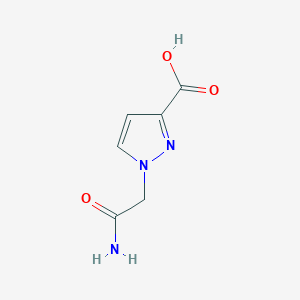![molecular formula C17H13F3N2O3 B2610931 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 922026-74-2](/img/structure/B2610931.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure. It belongs to the class of oxazepines and contains both aromatic and heterocyclic moieties. The compound’s molecular formula is C40H30N4, and its molecular weight is 566.69 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Applications
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide and its analogs have been the focus of various synthetic and application-oriented studies, aiming to explore their potential in scientific and medicinal research. While direct references to this specific compound are scarce, research on related heterocyclic compounds provides valuable insights into the broader context of its potential applications.
Antibacterial and Anticancer Agents : Research has focused on designing and synthesizing novel analogs with potential antibacterial and anticancer activities. For instance, derivatives of pyrazole and oxazepine have been synthesized and evaluated for their antimicrobial properties and antiproliferative effects on cancer cells. These studies underline the importance of such compounds in developing new therapeutic agents (Palkar et al., 2017; Kuntala et al., 2015).
Synthetic Methodologies : Studies have developed novel synthetic methodologies for creating complex heterocyclic structures, including oxazepines, that are valuable in medicinal chemistry. These methods enable the synthesis of compounds with potential biological activities, offering pathways to novel drug discovery (Shaabani et al., 2009; Guerrero et al., 2020).
Molecular Structure and Computational Studies : Computational and structural analyses of oxazepine derivatives reveal insights into their molecular properties, such as charge distribution and potential non-linear optical (NLO) applications. These studies contribute to a deeper understanding of the structure-activity relationships, guiding the design of molecules with desired properties (Almansour et al., 2016).
Catalytic Applications : Certain derivatives of benzoxazepines and related compounds have been explored for their catalytic properties, including ester cleavage in surfactant micelles. These findings open avenues for the use of such compounds in synthetic and industrial chemistry applications (Bhattacharya & Kumar, 2005).
properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-4-2-1-3-11(13)16(24)22-10-5-6-14-12(9-10)15(23)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRQOMWPYHUHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)



![2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2610870.png)